1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone
Description
1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (CAS 28437-37-8), also known as 4′-hydroxy-3′-prenylacetophenone, is a hydroxyacetophenone derivative with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol. It features a prenyl group (3-methyl-2-butenyl) at the 5-position of the aromatic ring and hydroxyl groups at the 2- and 4-positions. This compound is notable for its synthesis via reaction of 2-methylbut-3-en-2-ol with resacetophenone in the presence of boron trifluoride etherate, yielding 20–29% . Key physical properties include a melting point of 144–146°C and characterization by ¹H NMR, IR, and UV spectroscopy .
Properties
IUPAC Name |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)4-5-10-6-11(9(3)14)13(16)7-12(10)15/h4,6-7,15-16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMBPCIHPXPPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358563 | |
| Record name | AK-087/42718385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28437-37-8 | |
| Record name | AK-087/42718385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
The synthesis begins with 1-(2,4-dihydroxyphenyl)ethanone (4) as the starting material. In a typical protocol:
- Molar Ratios : 1 equivalent of 1-(2,4-dihydroxyphenyl)ethanone reacts with 2 equivalents of prenol and 2 equivalents of anhydrous ZnCl₂.
- Solvent System : Ethyl acetate serves as the solvent, chosen for its ability to dissolve both aromatic substrates and the ZnCl₂ catalyst.
- Temperature and Time : The reaction proceeds under reflux conditions (∼77°C) for 4 hours, with vigorous stirring to ensure homogeneity.
- Workup : After cooling, the mixture is treated with pH 1 aqueous HCl to decompose zinc complexes. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification : The crude product is purified via silica gel column chromatography using a hexane-ethyl acetate (70:30) mobile phase, yielding the target compound as a white solid.
Yield : The initial reported yield is 38%, but this increases to 73% when accounting for unreacted starting material.
Mechanistic Insights
The reaction follows an electrophilic aromatic substitution (SₐAr) mechanism:
- Step 1 : ZnCl₂ activates prenol by protonating its hydroxyl group, generating a carbocation intermediate.
- Step 2 : The carbocation attacks the electron-rich aromatic ring of 1-(2,4-dihydroxyphenyl)ethanone at the para position relative to the acetyl group, favored by the directing effects of the hydroxyl groups.
- Step 3 : Deprotonation restores aromaticity, forming the prenylated product.
Optimization Strategies for Enhanced Efficiency
Yield Improvement Techniques
- Excess Prenol : Using 2 equivalents of prenol ensures complete consumption of the aromatic substrate.
- Chromatographic Gradients : Adjusting the hexane-ethyl acetate ratio during purification minimizes co-elution of byproducts.
- Recycling Unreacted Starting Material : Isolating and reusing 1-(2,4-dihydroxyphenyl)ethanone from the reaction mixture improves overall efficiency.
Comparative Analysis with Related Compounds
The synthesis of structurally analogous prenylated acetophenones reveals insights into regioselectivity and reactivity:
| Compound | Starting Material | Reaction Time (h) | Yield (%) | Purification Mobile Phase |
|---|---|---|---|---|
| 1-[2,4-Dihydroxy-5-prenylphenyl]ethanone | 1-(2,4-Dihydroxyphenyl)ethanone | 4 | 38–73 | Hexane:EtOAc (70:30) |
| 1-[2,6-Dihydroxy-3-prenylphenyl]ethanone | 1-(2,6-Dihydroxyphenyl)ethanone | 2 | 40–55 | Hexane:EtOAc (80:20) |
| 1-[2,4,6-Trihydroxy-3-prenylphenyl]ethanone | 1-(2,4,6-Trihydroxyphenyl)ethanone | 4 | 45–63 | Hexane:EtOAc (50:50) |
Table 1. Synthesis parameters for prenylated acetophenones.
Key observations:
- Regioselectivity : The position of hydroxyl groups dictates the site of prenylation. For 1-(2,4-dihydroxyphenyl)ethanone, prenol attaches at C5, whereas 1-(2,6-dihydroxyphenyl)ethanone undergoes substitution at C3.
- Steric Effects : Bulky substituents (e.g., methoxy groups) reduce yields, as seen in 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone derivatives.
Industrial and Scalability Considerations
Challenges in Large-Scale Production
- Catalyst Removal : ZnCl₂ necessitates careful neutralization and filtration to avoid residual metal contamination.
- Solvent Recovery : Ethyl acetate’s low boiling point facilitates distillation but requires energy-intensive reflux.
- Chromatography Limitations : Column chromatography is impractical for industrial scales; alternatives like crystallization or distillation need exploration.
Green Chemistry Approaches
Future research could investigate:
- Biocatalytic Prenylation : Using enzymes (e.g., prenyltransferases) for regioselective modifications under mild conditions.
- Solvent-Free Systems : Mechanochemical grinding or microwave-assisted reactions to reduce solvent waste.
Characterization and Quality Control
Successful synthesis is confirmed through spectroscopic and chromatographic analyses:
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone exhibit antimicrobial properties. A study on prenylated phenolic compounds showed that they can inhibit the growth of various bacteria and fungi, suggesting potential use as natural preservatives or therapeutic agents against infections .
2. Anticancer Properties
Recent studies have explored the anticancer potential of acetophenones, including derivatives of this compound. For instance, a synthesized derivative demonstrated significant cytotoxic effects against cancer cell lines, indicating that such compounds could be developed into chemotherapeutic agents .
3. Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented, with some studies showing that they can reduce inflammation in cellular models. This suggests potential applications in treating inflammatory diseases .
Agricultural Applications
1. Plant Growth Regulators
this compound has been investigated as a plant growth regulator. Its structure allows it to interact with plant hormonal pathways, promoting growth and increasing yield in various crops .
2. Pest Resistance
The compound's efficacy in enhancing pest resistance has been noted in agricultural studies. By modifying the biochemical pathways in plants, it can help in developing crops that are more resilient to pests and diseases .
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal | Antimicrobial Activity | Effective against bacteria and fungi |
| Anticancer Properties | Significant cytotoxic effects on cancer cell lines | |
| Anti-inflammatory Effects | Reduces inflammation in cellular models | |
| Agricultural | Plant Growth Regulators | Enhances growth and yield in crops |
| Pest Resistance | Increases resilience to pests and diseases |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Fu et al. (2022) demonstrated that prenylated phenolic compounds showed enhanced antimicrobial activity compared to their non-prenylated counterparts. The study highlighted the importance of structural modifications for improving bioactivity .
Case Study 2: Anticancer Activity
Escobar et al. (2021) synthesized various acetophenones to evaluate their trypanocidal activity against Trypanosoma cruzi. One derivative exhibited promising results with an effective concentration lower than existing treatments, showcasing the potential for developing new anticancer drugs based on this compound .
Mechanism of Action
The mechanism of action of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone involves multiple molecular targets and pathways:
Antibacterial and Antifungal: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
1-[3,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (CAS 186966-70-1)
- Structure : Differs in the hydroxyl group positions (3,4-dihydroxy vs. 2,4-dihydroxy in the target compound).
- Synthesis: Prepared via rearrangement of 4-(dimethylallyloxy)-3-hydroxyacetophenone using montmorillonite KSF, yielding <10% .
1-[4-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone (CAS 26932-05-8)
- Structure : Hydroxyl group at the 4-position and prenyl group at the 3-position.
- Properties : Molecular weight = 204.26 g/mol. The positional shift of substituents may influence electronic effects and biological activity compared to the target compound .
Substituent Variants
1-[2,4-Dihydroxy-3-(3-methylbutyl)phenyl]ethanone (CAS 50773-37-0)
1-[2,4-Dihydroxy-5-(hydroxymethyl)phenyl]ethanone (CAS 117705-66-5)
- Structure : Contains a hydroxymethyl group instead of prenyl.
- Properties : Lower melting point (51–52°C) due to increased polarity and hydrogen bonding capacity .
Functionalized Derivatives
2-(Acetyloxy)-1-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (CAS 63124-24-3)
- Structure : Acetylated derivative of the target compound.
- Synthesis: Synthesized by reacting 2-methyl-3-buten-2-ol with 2,4-dihydroxy-α-(acetoxy)acetophenone in dioxane (20% yield) .
1-[4-(Ethoxymethoxy)-2-hydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone (CAS 175546-56-2)
- Structure : Ethoxymethoxy protective group at the 4-position.
- Synthesis: Derived from 2,4-dihydroxy-5-prenylacetophenone using ethoxymethyl chloride (66% yield) .
- Use : Protective groups enable selective functionalization in multi-step syntheses .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone, also known by its CAS number 28437-37-8, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16O3
- Molar Mass : 220.26 g/mol
- Melting Point : 146°C
These properties indicate that the compound is a stable phenolic derivative, which plays a significant role in its biological activity.
Antioxidant Activity
Studies have demonstrated that phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. For instance, research indicates that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Effects
The compound has shown antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. This activity is attributed to the hydroxyl groups in its structure, which enhance its interaction with microbial membranes .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown a reduction in the expression of inflammatory markers in macrophage cell lines treated with the compound .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the molecule donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the overall inflammatory response.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
Case Studies
Q & A
Basic: What spectroscopic techniques are recommended for structural characterization of this compound?
To confirm the structure of 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : For detailed analysis of proton (¹H) and carbon (¹³C) environments. For example, the phenolic -OH groups and the prenyl substituent will show distinct shifts in ¹H NMR (e.g., δ 5.2–5.4 ppm for the prenyl double bond) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (e.g., molecular weight 234.26 g/mol for C₁₃H₁₆O₃) and fragmentation patterns .
- Infrared (IR) Spectroscopy : To identify functional groups like hydroxyl (-OH, ~3200–3500 cm⁻¹) and carbonyl (C=O, ~1680–1700 cm⁻¹) .
Basic: What synthetic strategies are reported for derivatives of this compound?
Synthesis of structurally related ethanone derivatives often involves:
- Friedel-Crafts Acylation : Introducing the acetyl group to a substituted phenol precursor. For example, 2-hydroxy-5-methylacetophenone derivatives are synthesized via this method .
- Prenylation : The 3-methyl-2-butenyl group can be introduced using prenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Protecting Group Strategies : Selective protection of hydroxyl groups (e.g., using acetyl or benzyl groups) to avoid side reactions during acylation .
Advanced: How can molecular docking studies predict this compound’s bioactivity?
Molecular docking workflows for this compound may include:
- Software Tools : PyRx, AutoDock Vina, or Discovery Studio to simulate ligand-protein interactions .
- Target Selection : Focus on enzymes like catechol-O-methyltransferase (COMT) or microbial targets (e.g., bacterial topoisomerases) due to structural similarities with known inhibitors .
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values to assess predictive accuracy .
Advanced: What ADMET properties are critical for preclinical evaluation?
Key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assessments involve:
- Lipinski’s Rule of Five : Verify compliance (molecular weight <500, logP ≤5, ≤10 H-bond acceptors/donors) to predict oral bioavailability .
- In Silico Tools : Use SwissADME or ADMETLab to predict blood-brain barrier permeability (e.g., logBB <0.3 for peripheral activity) and cytochrome P450 interactions .
- Toxicity Screening : Ames test simulations for mutagenicity and ProTox-II for hepatotoxicity risk .
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Discrepancies in IC₅₀ values or inhibition mechanisms may arise due to:
- Assay Conditions : Variations in pH, temperature, or cofactor availability (e.g., Mg²⁺ for COMT activity) .
- Enzyme Isoforms : Differences between soluble (S-COMT) and membrane-bound (MB-COMT) forms in kinetic assays .
- Structural Analogues : Compare inhibition profiles with compounds like entacapone or tolcapone to identify substituent-specific effects (e.g., prenyl groups enhancing lipophilicity) .
Basic: What chromatographic methods optimize purity analysis?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Retention times can be compared to standards .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) as mobile phase; visualize under UV (254 nm) or with vanillin-H₂SO₄ spray .
Advanced: How does the prenyl substituent influence bioactivity?
The 3-methyl-2-butenyl group may:
- Enhance Lipophilicity : Improve membrane permeability (logP increases by ~1.5 units compared to non-prenylated analogs) .
- Modulate Enzyme Binding : Hydrophobic interactions with enzyme active sites (e.g., COMT’s S-adenosylmethionine pocket) .
- Impact Stability : Susceptibility to oxidative degradation (e.g., epoxidation of the double bond) under acidic conditions .
Advanced: What strategies improve synthetic yield of the prenylated derivative?
- Catalytic Methods : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance prenylation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of phenolic intermediates .
Basic: How to validate the compound’s stability under storage conditions?
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., quinone formation) .
Advanced: What in vitro models assess antimicrobial efficacy?
- Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Biofilm Inhibition : Use crystal violet assays to quantify biofilm biomass reduction at sub-MIC concentrations .
- Synergy Testing : Check for potentiation effects with antibiotics (e.g., ciprofloxacin) using checkerboard assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
